

# Tasimelteon-D5: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

| Compound of Interest |                |           |
|----------------------|----------------|-----------|
| Compound Name:       | Tasimelteon-D5 |           |
| Cat. No.:            | B3025766       | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Tasimelteon-D5**, the deuterated analog of Tasimelteon. This document covers its chemical properties, mechanism of action, relevant quantitative data, and experimental methodologies, designed to support research and development activities.

### **Core Chemical and Physical Data**

**Tasimelteon-D5** is a stable, isotopically labeled form of Tasimelteon, a melatonin receptor agonist.[1] It serves as an internal standard for the quantification of Tasimelteon in various analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[2][3]

| Property          | Value                                                                                                        |
|-------------------|--------------------------------------------------------------------------------------------------------------|
| CAS Number        | 1962124-51-1[1][2][4]                                                                                        |
| Molecular Formula | C15H14D5NO2[1][2][4]                                                                                         |
| Molecular Weight  | 250.35 g/mol [1][4]                                                                                          |
| Synonyms          | N-[[(1R,2R)-2-(2,3-dihydro-4-benzofuranyl) cyclopropyl]methyl]-propanamide-2,2,3,3,3-d5, BMS 214778-d5[1][2] |



# Mechanism of Action: Targeting the Circadian Rhythm

Tasimelteon is a selective dual agonist for the melatonin receptors MT1 and MT2.[5][6] These receptors are integral to the regulation of the body's internal clock, or circadian rhythm, which is primarily located in the suprachiasmatic nucleus (SCN) of the brain.[6]

- MT1 Receptor Activation: Predominantly promotes sleep onset.[7]
- MT2 Receptor Activation: Plays a crucial role in re-entraining and stabilizing the circadian rhythm to align with the 24-hour light-dark cycle.[7]

Tasimelteon exhibits a higher affinity for the MT2 receptor compared to the MT1 receptor.[8] This dual agonism allows it to both initiate sleep and, more critically for its therapeutic use, to reset a desynchronized internal clock, a condition often seen in totally blind individuals who lack light perception to entrain their circadian rhythms.[6][7] This leads to Non-24-Hour Sleep-Wake Disorder (Non-24), which Tasimelteon is approved to treat.[5][6]

### **Quantitative Data Summary**

The following table summarizes key quantitative parameters for Tasimelteon, which are informative for the application of its deuterated analog.



| Parameter                               | Value             | Cell Line/System                                              |
|-----------------------------------------|-------------------|---------------------------------------------------------------|
| MT1 Receptor Binding Affinity (Ki)      | 0.304 nM          | NIH3T3 cells[2][9]                                            |
| MT2 Receptor Binding Affinity (Ki)      | 0.069 nM          | NIH3T3 cells[2][9]                                            |
| MT1 Receptor Functional Activity (EC50) | 0.79 nM           | NIH3T3 cells (forskolin-<br>induced cAMP accumulation)<br>[3] |
| MT2 Receptor Functional Activity (EC50) | 1 nM              | NIH3T3 cells (forskolin-<br>induced cAMP accumulation)<br>[3] |
| Elimination Half-Life (t½)              | 1.3 ± 0.4 hours   | Human plasma[6]                                               |
| Maximum Plasma Concentration (Cmax)     | 314 ± 147 ng/mL   | Human plasma (20mg single dose)[10]                           |
| Time to Cmax (Tmax)                     | 0.54 ± 0.22 hours | Human plasma (20mg single dose)[10]                           |

### **Experimental Protocols**

Detailed experimental protocols for Tasimelteon have been established through extensive clinical trials. Below are summaries of the methodologies used in the pivotal Phase III SET and RESET trials for the treatment of Non-24.

# SET (Safety and Efficacy of Tasimelteon) Trial Protocol[11][12]

- Objective: To evaluate the efficacy and safety of Tasimelteon in entraining the circadian rhythm in totally blind individuals with Non-24.
- Study Design: A multicenter, randomized, double-masked, placebo-controlled, parallel-group study.



- Participants: Totally blind adults (18-75 years) with a confirmed diagnosis of Non-24, characterized by a circadian period (τ) of 24.25 hours or longer.[11]
- Intervention: Participants were randomized (1:1) to receive either 20 mg of Tasimelteon or a matching placebo orally, once daily, one hour before their target bedtime for 26 weeks.[11]
- Primary Endpoint: The primary efficacy measure was the proportion of patients who achieved entrainment of their urinary 6-sulphatoxymelatonin (aMT6s) rhythm, a key marker of the circadian clock.[11]
- Data Collection: Urinary aMT6s levels were measured to determine the circadian period.
   Sleep and wake patterns were assessed using sleep diaries and actigraphy.

# RESET (Randomized-withdrawal study of the Efficacy and Safety of Tasimelteon) Trial Protocol[11][12]

- Objective: To assess the maintenance of circadian entrainment with continued Tasimelteon treatment.
- Study Design: A randomized-withdrawal, double-masked, placebo-controlled study.
- Participants: Patients who had demonstrated entrainment after a run-in period of treatment with Tasimelteon.[11]
- Intervention: Entrained patients were randomized (1:1) to either continue receiving 20 mg of Tasimelteon or switch to a placebo.
- Primary Endpoint: The primary outcome was the maintenance of entrainment. A loss of entrainment after randomization was considered a treatment failure.[12]
- Data Collection: Similar to the SET trial, data on circadian rhythms and sleep-wake cycles were collected to monitor the stability of entrainment.

#### **Visualizing the Mechanism of Action**

The following diagram illustrates the signaling pathway through which Tasimelteon exerts its therapeutic effects.



Caption: Tasimelteon's agonism at MT1 and MT2 receptors in the SCN regulates circadian rhythms.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. cymitquimica.com [cymitquimica.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Tasimelteon-d5 Nordic Biosite [nordicbiosite.com]
- 4. Tasimelteon-d5 | 1962124-51-1 | MDD12451 | Biosynth [biosynth.com]
- 5. Tasimelteon | C15H19NO2 | CID 10220503 PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. What is the mechanism of Tasimelteon? [synapse.patsnap.com]
- 8. HETLIOZ (tasimelteon) mechanism of action (MOA) [hetliozpro.com]
- 9. Tasimelteon-D5 | Benchchem [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Tasimelteon for non-24-hour sleep-wake disorder in totally blind people (SET and RESET): two multicentre, randomised, double-masked, placebo-controlled phase 3 trials PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. HETLIOZ® (tasimelteon) Phase III SET and RESET Trial Results Published in The Lancet Vanda Pharmaceuticals Inc. [vandapharmaceuticalsinc.gcs-web.com]
- To cite this document: BenchChem. [Tasimelteon-D5: A Technical Guide for Researchers].
   BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b3025766#tasimelteon-d5-cas-number-and-molecular-formula]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com